molecular formula C18H15N3O12S3 B034874 5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid CAS No. 101708-53-6

5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

Cat. No. B034874
M. Wt: 561.5 g/mol
InChI Key: MCSWYFKMEBKICZ-UHFFFAOYSA-N
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Description

“5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid” is a chemical compound with the molecular formula C18H13N3O8S2 . It is also known as "5-acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate" .


Synthesis Analysis

The synthesis of this compound involves several steps including diazotization, acetylation, and coupling . The raw materials used in the synthesis include p-aminobenzoic acid and 1-amino-8-naphthol-3,6-disulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound includes an acetamido group, a hydroxy group, a diazenyl group, and a naphthalene ring with two sulfonic acid groups . The average mass of the molecule is 463.442 Da and the monoisotopic mass is 463.015503 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources retrieved.

properties

IUPAC Name

5-acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O12S3/c1-8(22)19-13-7-11(35(28,29)30)4-9-5-15(36(31,32)33)17(18(24)16(9)13)21-20-12-6-10(34(25,26)27)2-3-14(12)23/h2-7,23-24H,1H3,(H,19,22)(H,25,26,27)(H,28,29,30)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWYFKMEBKICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425672
Record name 5-Acetamido-3-[2-(2-hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

CAS RN

101708-53-6
Record name 5-Acetamido-3-[2-(2-hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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